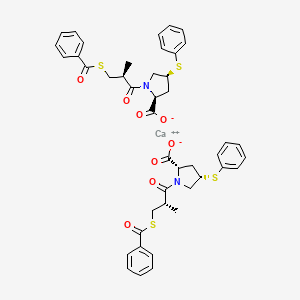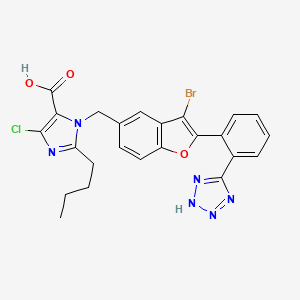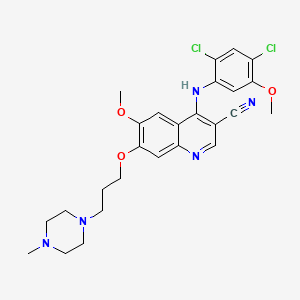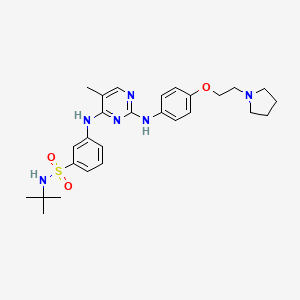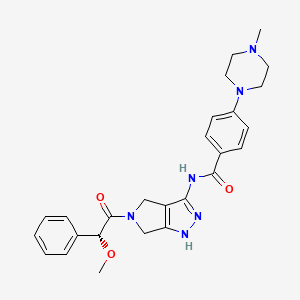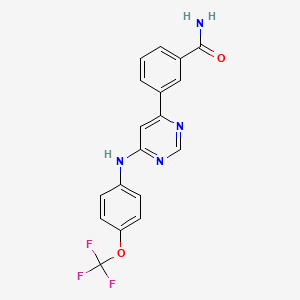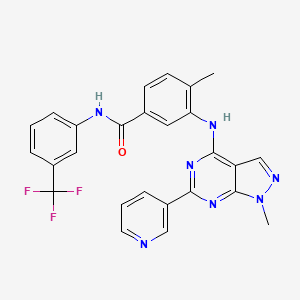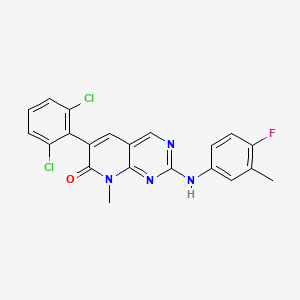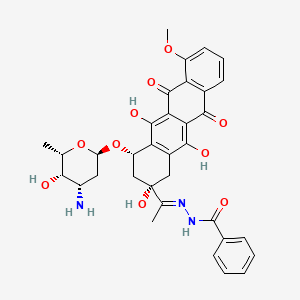
Zorubicin
Overview
Description
Zorubicin is a benzoyl hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. It is known for its ability to intercalate into DNA, interact with topoisomerase II, and inhibit DNA polymerases, making it a potent chemotherapeutic agent used in the treatment of various cancers .
Mechanism of Action
Target of Action
Zorubicin, an anthracycline class drug , primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, and topoisomerase II is an enzyme that helps in DNA replication, transcription, and repair.
Mode of Action
This compound works by intercalating into DNA, disrupting its structure and preventing its replication . It also interacts with topoisomerase II, inhibiting its function . This dual action disrupts the normal functioning of the cell, leading to cell death, which is particularly effective against rapidly dividing cancer cells.
Biochemical Pathways
Its interaction with dna and topoisomerase ii suggests it impacts the dna replication and repair pathways . By inhibiting these pathways, this compound prevents cancer cells from proliferating.
Result of Action
The primary result of this compound’s action is the death of cancer cells. By disrupting DNA structure and inhibiting topoisomerase II, it prevents the replication and repair of DNA, leading to cell death . This makes it an effective chemotherapy agent for various types of cancer.
Biochemical Analysis
Biochemical Properties
Zorubicin interacts with DNA by intercalation, a process where it inserts itself between the DNA base pairs . It also interacts with topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription . By inhibiting DNA polymerases, this compound disrupts the process of DNA replication, thereby exerting its antineoplastic effects .
Cellular Effects
This compound’s interaction with DNA and topoisomerase II leads to the disruption of normal cellular processes. By inhibiting DNA replication, it prevents the proliferation of cancer cells
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA and topoisomerase II . Its intercalation into DNA disrupts the normal structure of the DNA helix, hindering the ability of the DNA replication machinery to accurately read and replicate the DNA sequence . Additionally, its inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, a necessary step in DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zorubicin is synthesized from daunorubicin through a series of chemical reactions. The process involves the conversion of daunorubicin to doxorubicin, which is then further modified to produce this compound. The synthetic route typically involves the use of recombinant DNA technology to transform host cells with DNA encoding daunorubicin 14-hydroxylase, which facilitates the conversion .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the necessary enzymes for the conversion of daunorubicin to this compound. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Zorubicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of antineoplastic activity.
Reduction: Reduction reactions can modify the quinone structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified antineoplastic properties. These derivatives are studied for their potential use in cancer therapy .
Scientific Research Applications
Zorubicin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of DNA intercalation and enzyme inhibition.
Biology: It is used to study the mechanisms of DNA damage and repair, as well as the cellular response to chemotherapeutic agents.
Medicine: this compound is primarily used in cancer research, where it is studied for its efficacy in treating various types of cancer, including leukemia and solid tumors.
Industry: this compound is used in the pharmaceutical industry for the development of new chemotherapeutic agents and drug delivery systems
Comparison with Similar Compounds
Daunorubicin: The parent compound of Zorubicin, also an anthracycline antibiotic with similar DNA intercalating properties.
Doxorubicin: Another anthracycline derivative with a similar mechanism of action but different therapeutic applications.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure, leading to different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its benzoyl hydrazone structure, which enhances its ability to intercalate into DNA and inhibit topoisomerase II. This structural modification also affects its pharmacokinetics and toxicity profile, making it a valuable addition to the arsenal of chemotherapeutic agents .
Properties
CAS No. |
54083-22-6 |
|---|---|
Molecular Formula |
C34H35N3O10 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |
InChI |
InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1 |
InChI Key |
FBTUMDXHSRTGRV-BJISBDEGSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
daunomycin benzoylhydrazone RP 22050 Rubidazone zorubicin zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer zorubicin, (L-arabino)-(2S-cis)-isomer zorubicine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zorubicin interact with DNA and what are the downstream consequences?
A1: this compound exerts its cytotoxic effects primarily by intercalating between DNA base pairs. [] This disrupts DNA structure and function, ultimately interfering with DNA replication and transcription. [] This inhibition of crucial cellular processes leads to cell cycle arrest and apoptosis, effectively targeting rapidly dividing cancer cells. []
Q2: Does this compound exhibit any other mechanisms of action besides DNA intercalation?
A2: Yes, research suggests that this compound also inhibits topoisomerase IIα, an enzyme crucial for DNA replication and repair. [] This dual action as both a DNA intercalator and topoisomerase IIα poison contributes to its potent antitumor activity. []
Q3: How does this compound's interaction with DNA differ from other anthracyclines?
A3: Computational models comparing this compound with other anthracyclines, such as Doxorubicin, suggest that structural differences, particularly the presence of an aromatic ring near the C(14) region in this compound, may influence its DNA binding affinity and sequence selectivity. [] This could potentially translate to differences in efficacy and toxicity profiles.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, this information can be easily accessed from reputable chemical databases like PubChem and ChemSpider.
Q5: Is there any spectroscopic data available characterizing this compound?
A5: Although the provided research doesn't delve into the detailed spectroscopic characterization of this compound, this type of information can be found in resources like the this compound monograph in the European Pharmacopoeia or through spectroscopic databases.
Q6: How stable is this compound in various infusion fluids?
A6: this compound exhibits different stability profiles depending on the infusion fluid. While it shows good stability in Normosol-R pH 7.4 for 22 hours, its stability is limited in other common infusion fluids like Dextrose 5% Injection, 0.9% Sodium Chloride Injection, and Lactated Ringer's Injection. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound itself is not known to possess catalytic properties. Its mechanism of action primarily revolves around binding and inhibiting biological targets like DNA and topoisomerase IIα.
Q8: Have computational methods been employed to study this compound's interaction with DNA?
A8: Yes, computational models have been developed to analyze the binding free energy and sequence selectivity of this compound and its analogues with different DNA sequences. [] These models can aid in understanding structure-activity relationships and designing potentially more selective and potent anthracycline derivatives.
Q9: How do structural modifications of the anthracycline scaffold affect activity?
A9: Computational studies suggest that modifications like replacing the 4'-OH group in the daunosamine sugar with a halogen or a non-aromatic six-membered ring can potentially enhance sequence selectivity. [] Additionally, removing the methoxy group at the C(4) position on the aglycone portion might increase potency and selectivity. []
Q10: Are there any specific formulation strategies to improve this compound's stability?
A10: While the provided research doesn't explicitly discuss formulation strategies for this compound, researchers are constantly exploring techniques like liposomal encapsulation, nanoparticle formulations, and the use of stabilizing agents to enhance drug stability, solubility, and bioavailability.
Q11: How does this compound compare to other anthracyclines in terms of its binding to serum lipoproteins?
A11: this compound exhibits a high affinity for serum lipoproteins, with binding increasing proportionally to the lipid content of the lipoprotein fraction. [] Compared to other anthracyclines, this compound demonstrates a higher binding affinity than Doxorubicin, Mitoxantrone, Epirubicin, Daunorubicin, and Pirarubicin but lower than Aclarubicin and Iododoxorubicin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
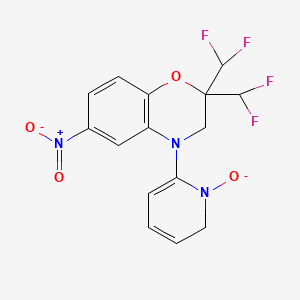
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)
